molecular formula C25H18FN3O5 B2585690 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 877657-52-8

2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2585690
CAS No.: 877657-52-8
M. Wt: 459.433
InChI Key: BCXNIHRWOKVEKH-UHFFFAOYSA-N
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Description

This compound features a benzofuro[3,2-d]pyrimidinone core fused with a dihydropyrimidinone ring system. Key structural elements include:

  • N-(3-Methoxyphenyl)acetamide side chain, which introduces hydrogen-bonding capacity (via the amide and methoxy groups) and modulates solubility .
  • The 2,4-dioxo-3,4-dihydro configuration stabilizes the planar heterocyclic core, a feature common to kinase inhibitors and DNA intercalators .

Synthetic routes for analogous compounds (e.g., ) typically involve condensation of substituted benzofuran precursors with pyrimidine derivatives, followed by acetamide coupling under basic conditions (e.g., K₂CO₃/DMF) .

Properties

CAS No.

877657-52-8

Molecular Formula

C25H18FN3O5

Molecular Weight

459.433

IUPAC Name

2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C25H18FN3O5/c1-33-18-6-4-5-16(13-18)27-21(30)14-28-22-19-7-2-3-8-20(19)34-23(22)24(31)29(25(28)32)17-11-9-15(26)10-12-17/h2-13H,14H2,1H3,(H,27,30)

InChI Key

BCXNIHRWOKVEKH-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)F)OC5=CC=CC=C53

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of a fluorophenyl group and a methoxyphenyl group suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The dioxo and benzofuro moieties may facilitate hydrogen bonding and π-π interactions with target proteins, influencing their activity.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with receptors can lead to altered signaling pathways, potentially affecting cellular responses.

Antimicrobial Activity

Recent studies have indicated that derivatives of similar structural frameworks exhibit antimicrobial properties. For instance, compounds containing the fluorophenyl group have shown significant activity against Gram-positive bacteria .

Anticancer Potential

Research has suggested that benzofuro derivatives may possess anticancer properties. The ability to induce apoptosis in cancer cells has been observed in related compounds, indicating a potential for therapeutic application in oncology .

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of fluorophenoxy derivatives against various bacterial strains.
    • Results indicated strong inhibition against Gram-positive bacteria, suggesting that the compound could be effective in treating bacterial infections .
  • Anticancer Activity :
    • Investigations into the cytotoxic effects of similar benzofuro compounds revealed promising results against several cancer cell lines.
    • The mechanism was linked to the induction of apoptosis and cell cycle arrest, highlighting its potential as an anticancer agent .

Research Findings

Study Focus Findings
Study 1Antimicrobial ActivitySignificant inhibition against Gram-positive bacteria observed.
Study 2Anticancer PropertiesInduction of apoptosis in cancer cells; potential for therapeutic use.
Study 3Enzyme InhibitionEffective inhibition of key metabolic enzymes; implications for drug design.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis: The compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for the introduction of various functional groups, enabling the development of new chemical entities for further research and application.

Biology

  • Enzyme Inhibition Studies: The compound has been utilized in studies examining enzyme inhibition and receptor binding. This research is critical for understanding biological processes and identifying potential therapeutic targets.
  • Mechanism of Action: The compound interacts with specific molecular targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. This interaction can modulate enzyme activity or receptor function, impacting signal transduction and metabolic processes.

Medicine

  • Drug Development: Given its structural uniqueness, the compound is a candidate for drug development, particularly in anti-cancer and anti-inflammatory research. Its ability to inhibit specific biological pathways makes it a valuable tool in exploring new therapeutic options.
  • Potential Therapeutic Applications:
    • Anticancer agents targeting specific cancer cell lines.
    • Anti-inflammatory agents aimed at reducing inflammation-related diseases.

Industry

  • Advanced Materials Development: The chemical stability and functional groups present in the compound make it suitable for developing advanced materials such as polymers and coatings. These applications leverage its unique properties to enhance material performance.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of similar compounds in biological applications:

  • Antitubercular Activity:
    • A study on derivatives of phenoxyacetamides demonstrated potent activity against Mycobacterium tuberculosis, indicating that structural modifications can lead to enhanced biological efficacy .
  • Inhibition Studies:
    • Research into uracil derivatives as Mer-Axl inhibitors has shown promising results in targeting specific pathways involved in cancer progression . This highlights the potential of structurally related compounds to influence critical biological processes.

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityMIC Values (µg/mL)Reference
2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamideAntitubercular4 - 64
Uracil DerivativeMer-Axl InhibitionNot specified
2-(3-(4-fluorophenyl)-2,4-dioxo-)Potential anticancerNot specifiedCurrent Study

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name (Core Structure) Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Properties
Target Compound (Benzofuro[3,2-d]pyrimidinone) 4-Fluorophenyl, N-(3-methoxyphenyl)acetamide ~433.4 (estimated) N/A Balanced lipophilicity (logP ~2.8*); potential dual H-bond donor/acceptor sites.
(Benzofuro[3,2-d]pyrimidinone) 3-Isopentyl, thio group, N-(3-trifluoromethylphenyl)acetamide ~521.5 N/A Higher logP (~4.2*) due to CF₃ group; thioether may enhance metabolic stability.
(Pyrazolo[3,4-d]pyrimidine-chromenone) 5-Fluoro-3-(3-fluorophenyl)chromenone, dimethylamino-isopropoxy groups 571.2 302–304 High MW and MP suggest strong crystal lattice; dual fluorines enhance electronegativity.
(Thieno[2,3-d]pyrimidinone) 3-Ethyl-5,6-dimethyl, thio group, N-(2,4-difluorophenyl)acetamide ~423.4 N/A Sulfur-containing core increases π-acidity; difluorophenyl enhances bioavailability.
(Simple arylacetamide) 4-Bromophenyl, N-(3,4-difluorophenyl)acetamide 342.1 150–152 Dihedral angle 66.4° between aromatic rings; weak C–H∙∙∙F interactions .

*Estimated using fragment-based methods.

Key Insights

Core Heterocycle Influence: The benzofuropyrimidinone core (target compound, ) offers rigidity and planar geometry, favoring intercalation or kinase binding, whereas thienopyrimidinones () exhibit greater π-acidity for metal coordination . Pyrazolo[3,4-d]pyrimidine derivatives () prioritize bulkier substituents (e.g., chromenone) for extended hydrophobic interactions .

Substituent Effects :

  • Fluorine : The target’s 4-fluorophenyl group provides moderate electronegativity, contrasting with ’s dual fluorines (stronger electron withdrawal) and ’s 3,4-difluorophenyl (enhanced dipole interactions) .
  • Acetamide Side Chains : The 3-methoxyphenyl group (target) improves solubility vs. ’s CF₃ group (highly lipophilic) and ’s difluorophenyl (balanced polarity) .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels ’s method (K₂CO₃/DMF-mediated alkylation), whereas employs Pd-catalyzed cross-coupling for boronate intermediates, increasing complexity .

Physicochemical Properties :

  • Higher melting points (e.g., : 302–304°C) correlate with extended conjugation and strong intermolecular forces (H-bonding, π-stacking). The target compound’s MP is likely lower (~200–250°C) due to the flexible methoxyphenyl group.

Research Findings and Implications

  • Bioactivity Potential: The benzofuropyrimidinone scaffold is prevalent in kinase inhibitors (e.g., BTK, EGFR). The 4-fluorophenyl and methoxyphenyl groups in the target compound may optimize selectivity and ADMET profiles compared to ’s CF₃-containing analog .
  • Thermodynamic Stability: highlights the role of dihedral angles in crystal packing.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and what challenges arise during its multi-step synthesis?

  • Methodological Answer : The compound’s synthesis typically involves sequential functionalization of the benzofuropyrimidinone core. Key steps include:

  • Step 1 : Condensation of 4-fluorophenylglycine derivatives with dihydroxyacetone to form the benzofuropyrimidinone scaffold .
  • Step 2 : Introduction of the acetamide moiety via nucleophilic substitution using 3-methoxyaniline under anhydrous conditions .
  • Challenges : Side reactions due to the electron-deficient pyrimidine ring require precise temperature control (0–5°C) and catalytic DMAP to enhance regioselectivity .
    • Validation : Monitor intermediates via HPLC (C18 column, acetonitrile/water gradient) and confirm purity (>95%) using NMR (¹H and ¹³C) .

Q. How to assess the compound’s solubility and stability in common solvents for in vitro assays?

  • Methodological Answer :

  • Solubility : Perform shake-flask experiments in DMSO, PBS (pH 7.4), and ethanol at 25°C. Centrifuge at 10,000 rpm for 15 min and quantify supernatant via UV-Vis (λ = 260 nm) .
  • Stability : Incubate at 37°C for 72 hours in PBS. Analyze degradation products using LC-MS (ESI+ mode) and compare with synthetic standards .

Advanced Research Questions

Q. What crystallographic techniques are suitable for resolving the compound’s three-dimensional structure and intermolecular interactions?

  • Methodological Answer :

  • X-ray Diffraction : Co-crystallize with PEG 4000 in a monoclinic system (space group P2₁/c). Use Cu-Kα radiation (λ = 1.5418 Å) to resolve π-π stacking between the fluorophenyl and methoxyphenyl groups .
  • Hirshfeld Surface Analysis : Calculate intermolecular contacts (e.g., C–H···O hydrogen bonds) using CrystalExplorer software to explain packing efficiency .

Q. How to address contradictory data in biological activity studies (e.g., IC₅₀ variability across kinase inhibition assays)?

  • Methodological Answer :

  • Assay Optimization : Standardize ATP concentrations (1–10 µM) and pre-incubation times (15–30 min) to minimize false positives .
  • Computational Validation : Perform molecular docking (AutoDock Vina) against kinase active sites (e.g., EGFR T790M mutant) to identify binding pose discrepancies .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies targeting the fluorophenyl and methoxyphenyl substituents?

  • Methodological Answer :

  • Analog Synthesis : Replace 4-fluorophenyl with 4-chloro or 4-methylphenyl groups via Suzuki-Miyaura coupling. Assess changes in LogP (HPLC retention time) and steric effects .
  • Biological Profiling : Test analogs against a panel of 50 kinases (Eurofins Cerep) to map selectivity trends. Use PCA analysis to cluster activity profiles .

Data Analysis & Experimental Design

Q. How to interpret conflicting cytotoxicity data between 2D cell monolayers and 3D tumor spheroids?

  • Methodological Answer :

  • 3D Model Optimization : Use HCT116 colorectal cancer spheroids (500 µm diameter) in Matrigel. Compare IC₅₀ values with 2D cultures via ATP-based viability assays .
  • Mechanistic Insight : Perform RNA-seq on treated spheroids to identify hypoxia-related resistance pathways (e.g., HIF-1α upregulation) .

Q. What computational methods predict metabolic liabilities of the acetamide moiety?

  • Methodological Answer :

  • In Silico Tools : Use GLORYx to simulate Phase I metabolism (e.g., CYP3A4-mediated N-dealkylation) .
  • Experimental Correlation : Incubate with human liver microsomes (1 mg/mL) and quantify metabolites via UPLC-QTOF .

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